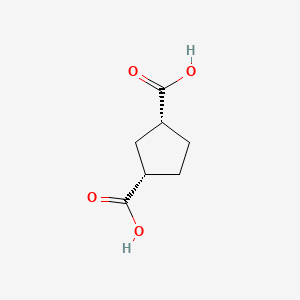

cis-1,3-Cyclopentanedicarboxylic acid

Vue d'ensemble

Description

Cis-1,3-cyclopentanedicarboxylic acid (CPDC) is a cyclic dicarboxylic acid that is widely used in the synthesis of various compounds and materials. It has many applications in the fields of organic synthesis, chemical catalysis, and materials science. CPDC is a versatile organic acid with an interesting molecular structure and reactivity. It can be used to synthesize a variety of compounds and materials, including polymers, drugs, and catalysts.

Applications De Recherche Scientifique

Pharmaceutical Intermediates : Cyclopentanedicarboxylic acids, including cis-1,3-Cyclopentanedicarboxylic acid, are used in the pharmaceutical industry as intermediates. Their properties are crucial for determining the distribution of biopharmaceutically active and inactive forms in solutions, linked to their behavior in electrolytic dissociation processes (E. Kvaratskhelia, R. Kvaratskhelia, R. Kurtanidze, 2013).

Neuronal Excitants : The compound 1-amino-1,3-cyclopentanedicarboxylic acid, which includes this compound as a structural component, acts as an excitant in mammalian neurons. This application is significant in neuroscience research, particularly in studying the excitatory processes in the brain (K. Curry, M. Peet, D. Magnuson, H. Mclennan, 1988).

Conformational Analysis in Chemistry : Studies on the conformational preferences of this compound and its salts have been conducted using NMR spectroscopy. These studies are crucial for understanding the energetics of intramolecular hydrogen bonds, which are significant in the field of organic chemistry (Bright U. Emenike, W. Carroll, J. Roberts, 2013).

Metabotropic Receptor Agonists : The compound Trans-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), which is structurally related to this compound, has been shown to affect synaptic transmission in hippocampal neurons. Such studies are valuable for understanding neurotransmission and for potential therapeutic applications (N. McGuinness, R. Anwyl, M. Rowan, 1991).

Angiotensin Converting Enzyme Inhibitors : Derivatives of cyclopentanedicarboxylic acids have been explored for their inhibitory activity against angiotensin converting enzyme (ACE), which is significant in the treatment of hypertension and cardiovascular diseases (L. Turbanti, G. Cerbai, C. Di Bugno, et al., 1993).

Excitatory Amino Acid Antagonists : Certain derivatives of cyclopentanedicarboxylic acid, such as cis-2,3-Piperidinedicarboxylic acid (PDA), have been used to study excitatory amino acid synaptic receptors in the retina, contributing to our understanding of visual processing (M. Slaughter, R. Miller, 1983).

Peptidomimetics : The incorporation of a rigid carbocyclic scaffold, like the all-cis 4,5-dihydroxy-1,3-cyclopentanedicarboxylic acid, into peptidomimetics has been studied. This research contributes to the development of novel pharmaceutical compounds (T. Chakraborty, Animesh Ghosh, R. Nagaraj, et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid, also known as cis-cyclopentane-1,3-dicarboxylic acid or cis-1,3-Cyclopentanedicarboxylic acid, is a complex molecule that interacts with a range of amines . The primary targets of this compound are these amines, which play crucial roles in various biological processes.

Mode of Action

The compound forms adducts with a range of amines, where the acid component may be the neutral molecule, the mono-anion, or the di-anion . The structures generated by the hard hydrogen bonds take the form of chains in the 1:1 adducts . This interaction with its targets leads to changes in the structure and function of the amines, thereby influencing the biological processes they are involved in.

Biochemical Pathways

These adducts can influence the function of these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid’s action are largely dependent on the specific amines it interacts with. By forming adducts with these amines, the compound can influence their structure and function, leading to changes at the molecular and cellular levels .

Propriétés

IUPAC Name |

(1S,3R)-cyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGJOYPCXLOTKL-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285571 | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-05-1 | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the conformational behavior of cis-1,3-cyclopentanedicarboxylic acid interesting in solution?

A1: [] Unlike its cyclohexane counterpart, this compound exhibits a preference for 1,3-diaxial conformers in solution. This preference is evident from the analysis of vicinal proton-proton coupling constants (3J(HH)) derived from NMR spectroscopy and compared with theoretical calculations. This behavior is attributed to the unique structural constraints of the cyclopentane ring compared to the cyclohexane ring.

Q2: How does the ionization state of this compound affect its conformational preference in solution?

A2: [] NMR studies in DMSO demonstrate that while the neutral diacid exists in multiple conformations, the monoanion and dianion adopt single, predominant conformations. This conformational "locking" upon ionization is attributed to the formation of a strong intramolecular hydrogen bond in the monoanion, as evidenced by significant downfield chemical shifts and a high K1/K2 ratio in DMSO.

Q3: Can this compound be used as a building block in organic synthesis?

A3: [] Yes, this compound serves as a valuable precursor in organic synthesis. One notable application is its use in preparing more complex molecules like cis-isoaposantenic acid and cis-apocamphoric acid. The key transformation involves the oxidation of a 1,3-dimethoxytrimethylene bridge within a bicyclic system to generate two cis-carboxyl groups, highlighting the versatility of this diacid in building specific stereochemical arrangements.

Q4: Are there chemoenzymatic approaches to synthesizing enantiomerically pure compounds utilizing this compound?

A4: [] Yes, this compound and its derivatives play a crucial role in chemoenzymatic asymmetric synthesis. For instance, the enantioselective synthesis of amidinomycin, an antiviral antibiotic, leverages the enzymatic discrimination of enantiotopic groups within meso cis-1,3-dicarbomethoxycyclopentane or meso cis-cyclopentane-1,3-dicarboxylic acid anhydride. This approach showcases the power of combining chemical and enzymatic strategies for preparing complex chiral molecules.

Q5: How do substituents on the cyclopentane ring affect the mass spectrometry fragmentation patterns of this compound derivatives?

A5: [] The presence and nature of substituents on the cyclopentane ring significantly influence the electron ionization mass spectra of this compound derivatives. These functional group interactions offer valuable insights into fragmentation pathways and provide a basis for structural characterization using mass spectrometry.

Q6: Can this compound be incorporated into strained nitrogen heterocycles?

A6: [] Yes, the anhydride of this compound can be used to synthesize 2-azabicyclo[2.2.1]heptan-3-one via Curtius rearrangement conditions. This highlights the diacid's utility in constructing strained bicyclic systems, which can be further modified and explored for various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

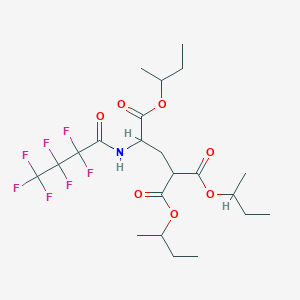

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)